![molecular formula C13H13NO3S B3052120 n-Hydroxy-4-methyl-n-phenylbenzenesulfonamide CAS No. 38557-76-5](/img/structure/B3052120.png)
n-Hydroxy-4-methyl-n-phenylbenzenesulfonamide
Overview
Description
N-Hydroxy-4-methyl-n-phenylbenzenesulfonamide is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.32 . It is a powder at room temperature .
Synthesis Analysis
A new type of convergent paired electrochemical synthesis of sulfonamides under green and catalyst-free conditions has been reported . This method involves the reduction of nitro compounds and in-situ production of amine compounds . The reaction leading to the synthesis of sulfonamides involves a one-pot reaction of the generated nitroso compound with the produced sulfinic compound .Molecular Structure Analysis
The molecular structure of n-Hydroxy-4-methyl-n-phenylbenzenesulfonamide is characterized by the presence of a hydroxy group (OH), a methyl group (CH3), a phenyl group (C6H5), and a benzenesulfonamide group (C6H4SO2NH) .Physical And Chemical Properties Analysis
N-Hydroxy-4-methyl-n-phenylbenzenesulfonamide is a powder at room temperature . It has a melting point of 142-143°C . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Sulfenylating Agent
N-hydroxy sulfonamides, including N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide, have been used as new sulfenylating agents for the functionalization of aromatic compounds . In the presence of catalytic amounts of iodine and N-hydroxysuccinimide, N-hydroxy sulfonamides participated in sulfenylation with indoles, 7-azaindole, N-methyl pyrrole, and 2-naphthol to afford structurally diverse thioethers in moderate to excellent yields with very high regioselectivity .
Chemical Synthesis
This compound is used in the chemical synthesis of various products. It is available for purchase from chemical suppliers, indicating its use in laboratory and industrial settings .
Mechanism of Action
While the specific mechanism of action for n-Hydroxy-4-methyl-n-phenylbenzenesulfonamide is not known, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
properties
IUPAC Name |
N-hydroxy-4-methyl-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-11-7-9-13(10-8-11)18(16,17)14(15)12-5-3-2-4-6-12/h2-10,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOKVLADBOLOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300885 | |
Record name | n-hydroxy-4-methyl-n-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide | |
CAS RN |
38557-76-5 | |
Record name | NSC139690 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-hydroxy-4-methyl-n-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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